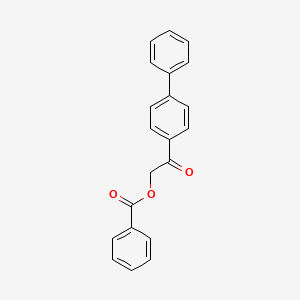![molecular formula C14H20N2O2 B12009840 N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide CAS No. 66258-29-5](/img/structure/B12009840.png)
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a tetramethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide typically involves the acetylation of 2,3,5,6-tetramethylaniline. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetramethylaniline.
Acetylation Reaction: The aniline derivative is reacted with acetic anhydride in the presence of a catalyst such as pyridine or a base like sodium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation. The mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the acetylamino group. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying acetylation reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide exerts its effects depends on its interaction with biological targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetramethylphenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-acetylamino)phenylacetamide: Similar structure but lacks the tetramethyl groups, leading to different chemical and biological properties.
N-(2,3,5,6-tetramethylphenyl)acetamide:
Uniqueness
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is unique due to the combination of the acetylamino group and the tetramethyl-substituted aromatic ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
66258-29-5 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
BEVBUPBUAZWGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1NC(=O)C)C)C)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)

![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)




![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

